molecular formula C20H24N2O4 B4732482 2-(4-methoxyphenoxy)-N-[4-(4-morpholinyl)benzyl]acetamide

2-(4-methoxyphenoxy)-N-[4-(4-morpholinyl)benzyl]acetamide

Cat. No. B4732482
M. Wt: 356.4 g/mol
InChI Key: LSOIDFUBBNRKQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-methoxyphenoxy)-N-[4-(4-morpholinyl)benzyl]acetamide, also known as GW 501516, is a synthetic drug that belongs to the class of selective androgen receptor modulators (SARMs). It was developed in the 1990s as a potential treatment for metabolic and cardiovascular diseases. However, due to its ability to enhance endurance and improve physical performance, it has gained popularity in the sports industry as a performance-enhancing drug.

Mechanism of Action

2-(4-methoxyphenoxy)-N-[4-(4-morpholinyl)benzyl]acetamide 501516 works by activating the peroxisome proliferator-activated receptor delta (PPARδ), a nuclear receptor that regulates gene expression in various metabolic pathways. Activation of PPARδ leads to increased fatty acid oxidation, glucose uptake, and mitochondrial biogenesis, which results in improved energy metabolism and endurance.
Biochemical and Physiological Effects:
In animal studies, 2-(4-methoxyphenoxy)-N-[4-(4-morpholinyl)benzyl]acetamide 501516 has been shown to improve exercise tolerance, increase muscle fiber size and strength, and reduce muscle damage and inflammation. It has also been shown to improve insulin sensitivity, reduce adiposity, and lower plasma triglycerides and cholesterol levels.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(4-methoxyphenoxy)-N-[4-(4-morpholinyl)benzyl]acetamide 501516 in lab experiments is its ability to enhance endurance and physical performance, which can be useful in studying the effects of exercise on metabolic pathways. However, its potential side effects and the controversy surrounding its use in sports may limit its use in certain research settings.

Future Directions

There are several areas of future research for 2-(4-methoxyphenoxy)-N-[4-(4-morpholinyl)benzyl]acetamide 501516, including its potential use in the treatment of metabolic and cardiovascular diseases, cancer, and muscle wasting. In addition, further studies are needed to investigate its long-term safety and efficacy, as well as its potential interactions with other drugs and supplements.

Scientific Research Applications

2-(4-methoxyphenoxy)-N-[4-(4-morpholinyl)benzyl]acetamide 501516 has been extensively studied for its potential therapeutic applications in the treatment of metabolic and cardiovascular diseases. It has been shown to improve lipid metabolism, reduce insulin resistance, and decrease inflammation in animal models. In addition, it has been investigated for its potential use in the treatment of cancer, Alzheimer's disease, and muscle wasting.

properties

IUPAC Name

2-(4-methoxyphenoxy)-N-[(4-morpholin-4-ylphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O4/c1-24-18-6-8-19(9-7-18)26-15-20(23)21-14-16-2-4-17(5-3-16)22-10-12-25-13-11-22/h2-9H,10-15H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSOIDFUBBNRKQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCC(=O)NCC2=CC=C(C=C2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-methoxyphenoxy)-N-[4-(4-morpholinyl)benzyl]acetamide
Reactant of Route 2
Reactant of Route 2
2-(4-methoxyphenoxy)-N-[4-(4-morpholinyl)benzyl]acetamide
Reactant of Route 3
Reactant of Route 3
2-(4-methoxyphenoxy)-N-[4-(4-morpholinyl)benzyl]acetamide
Reactant of Route 4
Reactant of Route 4
2-(4-methoxyphenoxy)-N-[4-(4-morpholinyl)benzyl]acetamide
Reactant of Route 5
Reactant of Route 5
2-(4-methoxyphenoxy)-N-[4-(4-morpholinyl)benzyl]acetamide
Reactant of Route 6
Reactant of Route 6
2-(4-methoxyphenoxy)-N-[4-(4-morpholinyl)benzyl]acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.